Cefixime-13C,15N2
Description
Structural Characterization of Cefixime-13C,15N2
Molecular Formula and Isotopic Substitution Patterns
This compound features targeted isotopic enrichment at one carbon-13 (13C) and two nitrogen-15 (15N) positions within its molecular framework. The molecular formula C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂ distinguishes it from the unlabeled parent compound (C₁₆H₁₅N₅O₇S₂) through the following substitutions:
- 13C : Replaces the natural carbon at the C-3 position of the thiazole ring.
- 15N : Incorporates isotopic nitrogen at both the N-1 position of the thiazole moiety and the N-2 position of the β-lactam ring.
This specificity ensures minimal perturbation of chemical reactivity while creating distinct mass spectral fragmentation patterns. The molecular weight increases from 453.43 g/mol (unlabeled) to 456.43 g/mol (labeled), a difference detectable via high-resolution mass spectrometry.
Table 1: Structural Comparison of Cefixime and this compound
| Property | Unlabeled Cefixime | This compound |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₇S₂ | C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂ |
| Molecular Weight (g/mol) | 453.43 | 456.43 |
| Isotopic Enrichment | Natural abundance | >99% 13C, >98% 15N |
Comparative Analysis with Unlabeled Cefixime
The isotopic labeling preserves the core pharmacological activity while enabling advanced analytical applications:
- Chromatographic Behavior : Retention times in reverse-phase HPLC remain identical, ensuring compatibility with existing separation methods.
- Spectroscopic Differentiation :
- Mass Spectrometry : The +3 Da mass shift creates distinct parent and fragment ions, crucial for quantifying drug metabolites in complex biological matrices.
- NMR Spectroscopy : 13C-labeled carbons produce enhanced signals in heteronuclear single-quantum coherence (HSQC) experiments, facilitating structural elucidation.
- Stability : Accelerated degradation studies show comparable shelf-life profiles under standard storage conditions (2–8°C), with >95% purity maintained for 12 months.
Historical Development of Isotopically Labeled Cephalosporins
The synthesis of stable isotope-labeled β-lactams originated from mid-20th century efforts to combat antibiotic resistance. Key milestones include:
Table 2: Evolution of Isotope-Labeled Cephalosporins
Modern synthesis leverages sulfur-replacement strategies , where 1-13C-L-cysteine is incorporated during microbial fermentation, followed by semisynthetic modification to introduce 15N labels. This approach yields >99% isotopic purity while avoiding radioactive precursors.
Analytical Applications
This compound is indispensable for:
- Isotope Dilution Mass Spectrometry (IDMS) : Compensates for matrix effects in environmental water analysis, detecting cefixime residues at parts-per-trillion levels.
- Metabolic Pathway Tracing : 13C labels track hepatic cytochrome P450-mediated oxidation, identifying novel metabolites in human microsomal assays.
- Protein Binding Studies : 15N-enriched sites enable Fourier-transform infrared (FTIR) spectroscopy to monitor β-lactamase interactions at atomic resolution.
Properties
Molecular Formula |
C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂ |
|---|---|
Molecular Weight |
456.43 |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl-13C,15N2)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; FK-027-13C,15N2; FR- 17027-13C,15N2; CL-284635-13C,15N2; Cefixoral-13C,15N2; Cefspan-13C,15 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Cefixime-13C,15N2 plays a crucial role in pharmacokinetic studies, which examine how drugs are absorbed, distributed, metabolized, and excreted in biological systems. The incorporation of stable isotopes allows researchers to trace the compound's metabolic pathways more effectively.
Case Study: Bioanalytical Method Development
A study developed a bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine cefixime levels in human plasma. This method utilized this compound as an internal standard, demonstrating its effectiveness in bioequivalence studies and providing insights into the pharmacokinetic parameters of cefixime .
Metabolic Research
The isotopic labeling of this compound facilitates detailed metabolic research by allowing scientists to track the compound's fate within biological systems. This capability is essential for understanding drug interactions and the effects of various biological factors on drug metabolism.
This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains of Escherichia coli and Neisseria gonorrhoeae. Its efficacy is particularly notable in studies assessing resistance mechanisms.
Case Study: Efficacy Against Gonorrhea
Research has shown that cefixime maintains effective plasma concentrations over time, critical for its therapeutic action against Neisseria gonorrhoeae. The study highlighted the relationship between plasma levels of cefixime and bacterial clearance rates in animal models .
Drug Resistance Mechanisms
Studies utilizing this compound have contributed to understanding drug resistance mechanisms in bacteria. The isotopic labeling aids researchers in identifying how bacteria adapt to antibiotics and develop resistance.
Case Study: Resistance Mechanisms in Neisseria gonorrhoeae
A study revealed that amino acid substitutions in bacterial proteins led to reduced susceptibility to cefixime. This research underscores the importance of this compound in investigating the molecular basis of antibiotic resistance .
Clinical Trials and Treatment Efficacy
The application of this compound extends into clinical trials evaluating treatment efficacy for various infections. Its pharmacokinetic properties make it a candidate for alternative therapies where traditional treatments may fail.
Clinical Trial: Treatment of Early Syphilis
A randomized clinical trial is assessing the efficacy of oral cefixime for treating early syphilis compared to standard benzathine penicillin treatment. The study aims to establish cefixime as a viable alternative therapy based on its pharmacokinetic profile .
Comparison with Similar Compounds
Molecular Structure and Isotopic Labeling
| Compound | Molecular Formula | Isotopic Labeling Positions | Key Functional Groups |
|---|---|---|---|
| Cefixime-¹³C,¹⁵N₂ | C₁₅¹³CH¹⁵N₃¹⁵N₂O₇S₂ | ¹³C at thiazole ring; ¹⁵N at oxime and amine | β-lactam, aminothiazole, carboxylate |
| (¹³C₂,¹⁵N)Glycine | ¹³C₂H₅¹⁵NCO₂H | ¹³C at C1 and C2; ¹⁵N at amine | Amino acid, carboxylate |
| Cytosine-¹³C,¹⁵N₂ | ¹³C₄H₅¹⁵N₃O | ¹³C in pyrimidine ring; ¹⁵N at N1 and N3 | Pyrimidine, amine |
| [¹³C,¹⁵N₂]-Urea | ¹³C(¹⁵NH₂)₂O | ¹³C at carbonyl; ¹⁵N at both amines | Carbonyl, amine |
Key Differences :
Contamination Concerns :
Unique Challenges :
Spectral Data and Analytical Utility
Preparation Methods
Core Structure Synthesis: 7-AVCA Methoxime
The β-lactam core, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) methoxime, serves as the foundational scaffold. Synthesis begins with the fermentation-derived cephalosporin C, which undergoes enzymatic deacetylation to yield 7-aminocephalosporanic acid (7-ACA). Subsequent methoximation introduces the methoxyimino group at the C7 position, enhancing β-lactamase stability. Isotopic labeling at this stage is avoided due to the complexity of modifying fermentation-derived intermediates.
Side Chain Activation and Conjugation
The isotopic labels (¹³C and ¹⁵N) are introduced via the side chain precursor, (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (MICA). The synthesis of MICA-¹³C,¹⁵N₂ involves:
-
Isotopic Incorporation :
-
Carbon-13 : Introduced at the methoxyimino carbon using ¹³C-labeled methyl iodide during methoximation.
-
Nitrogen-15 : Incorporated into the thiazole ring via ¹⁵N-enriched ammonium thiocyanate during cyclization.
-
-
Active Ester Formation : MICA-¹³C,¹⁵N₂ is converted to its diethylphosphoryl active ester to enhance reactivity for subsequent amidation.
The activated side chain is then coupled with 7-AVCA methoxime under controlled conditions (tetrahydrofuran/water, 10–15°C, pH 7.5–8.5), yielding Cefixime-¹³C,¹⁵N₂ methyl ester. Hydrolysis of the methyl ester (0.1 M NaOH, 0–5°C) produces the final carboxylic acid form.
Isotopic Labeling Strategies
Position-Specific Labeling
The molecular formula of Cefixime-¹³C,¹⁵N₂ (C₁₈H₁₅N₅O₇S₂) allows isotopic substitution at three sites:
-
¹³C : Methoxyimino carbon (C8) and carboxyl carbon (C16).
-
¹⁵N : Thiazole ring nitrogen (N1, N3) and β-lactam nitrogen (N4).
Table 1: Isotopic Labeling Positions and Incorporation Efficiency
| Position | Isotope | Precursor | Incorporation Efficiency (%) |
|---|---|---|---|
| C8 | ¹³C | ¹³CH₃I | 98.2 ± 0.5 |
| C16 | ¹³C | NaH¹³CO₃ | 95.4 ± 1.2 |
| N1/N3 | ¹⁵N | ¹⁵NH₄SCN | 97.8 ± 0.7 |
| N4 | ¹⁵N | ¹⁵N-enriched penicillin G | 92.3 ± 1.8 |
Challenges in Isotopic Purity
-
Isotopic Scrambling : During amidation, ¹⁵N may migrate from the thiazole ring to the β-lactam nitrogen. Mitigated by low-temperature reactions (<15°C) and pH stabilization.
-
Residual Unlabeled Species : Trace unlabeled MICA (<2%) necessitates chromatographic purification (HPLC with C18 column, acetonitrile/0.1% formic acid gradient).
Industrial-Scale Production
Optimized Reaction Conditions
Industrial synthesis employs mechanochemical activation to enhance yield and reduce solvent use:
-
Ball Milling : MICA-¹³C,¹⁵N₂ and 7-AVCA methoxime are co-ground with K₂CO₃ (1:1.2 molar ratio) in a planetary mill (300 rpm, 2 h), achieving 94% conversion to the methyl ester.
-
Continuous Flow Hydrolysis : Methyl ester is hydrolyzed in a tubular reactor (0.5 M NaOH, 25°C, residence time 10 min), achieving 98% yield with minimal epimerization.
Quality Control Metrics
Table 2: Specifications for Cefixime-¹³C,¹⁵N₂
| Parameter | Requirement | Method |
|---|---|---|
| Isotopic Purity (¹³C) | ≥98% | LC-MS (ESI+) |
| Isotopic Purity (¹⁵N) | ≥97% | EA-IRMS |
| Chemical Purity | ≥95% | HPLC (UV 254 nm) |
| Residual Solvents | <0.1% | GC-FID |
Comparative Analysis of Labeling Techniques
Biological vs. Chemical Synthesis
While microbial fermentation can introduce ¹³C via labeled glucose, this method fails to achieve site-specific labeling in cephalosporins. Chemical synthesis remains superior for positional isotope control.
Cost-Benefit Considerations
-
Cost of Isotopes : ¹³CH₃I ($2,500/g) and ¹⁵NH₄SCN ($1,800/g) contribute to 65% of total production costs.
-
Yield Trade-offs : Mechanochemical methods reduce solvent costs by 40% but require specialized equipment.
Applications in Pharmacokinetic Studies
Cefixime-¹³C,¹⁵N₂’s utility as an internal standard is validated in bioequivalence studies, where it enables precise quantification of cefixime in plasma. A recent trial demonstrated a 103.23% accuracy in AUC₀–∞ measurements using LC-MS/MS .
Q & A
Q. How should researchers report isotopic labeling efficiency in pharmacokinetic studies?
- Methodological Answer : Quantify labeling efficiency using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution assays. Report both the percent enrichment (e.g., 98% <sup>13</sup>C) and mass shift (Δm/z) relative to unlabeled cefixime. Include raw chromatograms and fragmentation patterns in supplementary materials to support reproducibility .
《SCI论文写作教程》第十三节 参考文献11:00
Advanced Research Questions
Q. How can isotopic effects influence the pharmacokinetic behavior of Cefixime-<sup>13</sup>C,<sup>15</sup>N2 compared to its non-labeled counterpart?
- Methodological Answer : Kinetic isotope effects (KIEs) may alter metabolic rates or binding affinity. Design paired experiments comparing labeled and unlabeled cefixime under identical conditions. Use stable isotope-labeled internal standards (SIL-IS) in LC-MS to correct for matrix effects. For <sup>15</sup>N-labeled drugs, monitor <sup>14</sup>N/<sup>15</sup>N ratios in excretion studies to assess isotopic discrimination .
Q. What are the limitations of using acetylene reduction assays versus <sup>15</sup>N2 tracer methods in studying nitrogen-fixing bacteria exposed to labeled antibiotics?
- Methodological Answer : Acetylene reduction assays may underestimate nitrogen fixation rates due to incomplete conversion of N2 to NH3, while <sup>15</sup>N2 tracer methods risk contamination from <sup>15</sup>N-enriched impurities. Validate results with dual-method experiments and meta-analysis of historical data to quantify systematic errors. For example, short incubations (<1 hour) with <sup>15</sup>N2 bubbles may underestimate rates by up to 72% .
Q. How can researchers resolve contradictions in data from <sup>15</sup>N2 tracer experiments when studying antibiotic impacts on microbial communities?
- Methodological Answer : Discrepancies often arise from incomplete dissolution of <sup>15</sup>N2 gas or contamination. Use dissolved <sup>15</sup>N2 protocols (pre-equilibrated with degassed solvent) to improve gas transfer efficiency. Implement time-series sampling to track <sup>15</sup>NH4<sup>+</sup> accumulation and correct for abiotic contamination via parallel sterile controls .
Q. What are best practices for designing reproducible experiments with Cefixime-<sup>13</sup>C,<sup>15</sup>N2 in environmental toxicity studies?
- Methodological Answer : Standardize incubation conditions (e.g., pH, temperature, light) to minimize variability. Use isotope ratio mass spectrometry (IRMS) for precise quantification of <sup>13</sup>C/<sup>15</sup>N incorporation into biomass. Publish raw data, calibration curves, and instrument parameters (e.g., ionization settings) in open-access repositories to enable cross-validation .
Data Reporting and Reproducibility
Q. What metadata should accompany publications using Cefixime-<sup>13</sup>C,<sup>15</sup>N2 to ensure reproducibility?
- Methodological Answer : Report (1) isotopic enrichment levels, (2) batch-specific contamination profiles (e.g., <sup>15</sup>N-ammonium in gas stocks), (3) purification steps (e.g., gas filtration), and (4) statistical thresholds for significance (e.g., δ<sup>15</sup>N > 2‰). Adhere to FAIR data principles by depositing datasets in repositories like Zenodo or Figshare .
Q. How can researchers mitigate the high cost and limited availability of <sup>15</sup>N2 gas in large-scale studies?
- Methodological Answer : Optimize gas recycling systems (e.g., closed-loop incubators) to minimize waste. For field studies, use <sup>15</sup>N2-enriched seawater pre-equilibration to reduce bubble loss. Collaborate with suppliers to validate lot-specific purity and share bulk purchasing across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
